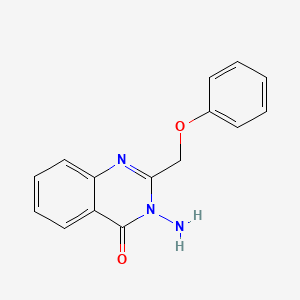

3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one

Description

3-Amino-2-(phenoxymethyl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a phenoxymethyl group at position 2 and an amino group at position 2. The phenoxymethyl group contributes to steric bulk and electronic modulation, influencing reactivity and biological interactions. Its synthesis involves nucleophilic substitution reactions under anhydrous conditions, yielding derivatives characterized by distinct NMR signals (e.g., methylene protons at δ 5.30 ppm) .

Properties

IUPAC Name |

3-amino-2-(phenoxymethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c16-18-14(10-20-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15(18)19/h1-9H,10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZWAJDLKMDLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-(phenoxymethyl)benzoic acid.

Cyclization: The benzoic acid derivative undergoes cyclization with formamide to form the quinazolinone core.

The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other derivatives with potential biological activities .

Scientific Research Applications

Synthesis of 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one

The synthesis of this compound typically involves multiple steps, including cyclization reactions and substitutions at specific positions on the quinazolinone ring. For instance, the compound can be synthesized through a Mannich reaction involving 3-amino-2-phenylquinazolin-4(3H)-one, formaldehyde, and various amines . The synthetic pathway is crucial for developing derivatives with enhanced biological activity.

Antimicrobial Activity

Quinazolinone derivatives, including 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one, have demonstrated significant antimicrobial properties. Research indicates that these compounds can effectively combat various microbial infections due to their ability to inhibit bacterial growth through multiple mechanisms of action . The need for new antimicrobial agents is underscored by the rise of drug-resistant pathogens.

Anticonvulsant Activity

Studies have shown that derivatives of quinazolin-4(3H)-ones exhibit anticonvulsant activity. For example, certain synthesized compounds have been evaluated for their efficacy in reducing seizure duration in animal models . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance anticonvulsant properties, making these compounds potential candidates for treating epilepsy.

Anti-inflammatory and Analgesic Effects

Quinazolinone derivatives are also recognized for their anti-inflammatory and analgesic activities. These compounds have been investigated for their ability to inhibit inflammatory pathways, suggesting their potential use in treating conditions characterized by inflammation . The exploration of these properties is vital for developing new therapeutic agents.

Case Study 1: Antimicrobial Evaluation

A study synthesized novel 2-phenyl-3-substituted amino quinazolin-4(3H)-ones and evaluated their antimicrobial activities against various bacterial strains. The results indicated that several derivatives showed promising results against resistant strains, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticonvulsant Properties

In another study, a series of quinazolinone derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock seizure model in mice. The findings revealed that specific substitutions significantly improved the efficacy of these compounds in mitigating seizures .

Case Study 3: Anti-inflammatory Activity

Research focused on synthesizing quinazolinone-based derivatives and assessing their anti-inflammatory effects through various assays. The results demonstrated that some compounds effectively reduced inflammation markers in vitro, suggesting their therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential antitumor agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects at Position 2

The substituent at position 2 significantly impacts chemical reactivity and biological activity. Below is a comparative analysis:

3-Amino-2-(trifluoromethyl)quinazolin-4(3H)-one (CF3-Q)

- Key Features : The trifluoromethyl (CF₃) group is strongly electron-withdrawing, enhancing electrophilicity and stability.

- Applications: Superior in stereoselective aziridination reactions due to its ability to direct diastereoselectivity via H-bonding and steric effects. CF3-Q outperforms analogs like 3-amino-2-ethylquinazolin-4(3H)-one (Et-Q) in directing aziridination of cyclohexenols .

- Mechanistic Insight : The CF₃ group minimizes steric hindrance while maximizing electronic effects, enabling efficient nitrogen transfer in cyclitol aziridine synthesis .

3-Amino-2-methylquinazolin-4(3H)-one

- Key Features : A simple methyl group provides minimal steric hindrance and moderate electron-donating effects.

- Applications: Used in analgesic and antimicrobial agents. Derivatives like 3-(4-nitrobenzylideneamino)-2-methylquinazolin-4(3H)-one exhibit moderate bioactivity, though less potent than phenoxymethyl or CF₃ analogs .

3-Amino-2-(benzylamino)quinazolin-4(3H)-one

Substituent Effects at Position 3

The amino group at position 3 is critical for forming Schiff bases or undergoing further functionalization:

3-(Arylideneamino) Derivatives

- Synthesis: Condensation of 3-aminoquinazolin-4(3H)-ones with substituted benzaldehydes yields Schiff bases (e.g., 3-(4-nitrobenzylideneamino) derivatives). These compounds are evaluated for cytotoxic and antimicrobial activities .

- Activity : Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity, while electron-donating groups (e.g., methoxy) improve anti-inflammatory effects .

3-(Triazolylmethyl) Derivatives

Structure-Activity Relationship (SAR) Insights

Electronic and Steric Contributions

- Electron-Withdrawing Groups (e.g., CF₃, NO₂): Enhance electrophilicity and stability, favoring reactions like aziridination or cytotoxic activity .

- Electron-Donating Groups (e.g., OPh, NH₂) : Improve solubility and receptor binding, beneficial for analgesic and anti-inflammatory applications .

- Steric Bulk: The phenoxymethyl group balances steric hindrance and lipophilicity, making it versatile for both synthesis (CDK2 inhibitors) and moderate bioactivity .

Comparative Activity Data

Biological Activity

3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has indicated its potential applications as an antitumor , antimicrobial , and anti-inflammatory agent. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one is primarily attributed to its interaction with various molecular targets:

- Antitumor Activity : The compound may inhibit enzymes involved in cell proliferation, making it a candidate for cancer therapy.

- Antimicrobial Properties : It has shown efficacy against a range of pathogens, including bacteria and viruses .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways contributes to its therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the quinazolinone core significantly influence the biological activity:

| Substituent | Biological Activity | Reference |

|---|---|---|

| Phenoxy group | Enhanced antitumor and antimicrobial | , |

| Amino substitution | Increased anticonvulsant activity | , |

| Halogenation | Variability in antimicrobial potency | , |

Antitumor Activity

Recent studies have investigated the antitumor potential of various quinazolinone derivatives, including 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one. For instance, compounds were tested against different cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the inhibition of cyclin-dependent kinases (CDK), which are crucial for cell cycle progression .

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity. In vitro assays have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The interaction with bacterial cell wall synthesis pathways has been highlighted as a key mechanism .

Anticonvulsant Activity

In vivo studies have shown that certain derivatives of 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one possess anticonvulsant properties. Compounds were evaluated using maximal electroshock seizure models in mice, revealing significant reductions in seizure duration compared to controls .

Case Studies

-

Antitumor Evaluation :

A study focused on synthesizing new quinazolinone derivatives, including 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one, was conducted. Results indicated that several derivatives exhibited potent antitumor activity against human cancer cell lines through CDK inhibition . -

Antimicrobial Screening :

Another investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. The findings suggested that the phenoxy group enhances the compound's ability to disrupt bacterial growth, making it a potential lead for antibiotic development . -

Anticonvulsant Research :

A series of quinazolinone derivatives were synthesized and tested for anticonvulsant activity. The study showed that modifications at the amino position significantly affected efficacy, with some compounds exhibiting strong protective effects against induced seizures in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a two-step pathway: (1) N-acylation of anthranilic acid with substituted benzoyl chlorides to form an oxazinone intermediate, followed by (2) nucleophilic attack of hydrazine hydrate to cyclize into the quinazolinone core. Microwave irradiation (800W, 5 minutes) significantly improves yields (87%) compared to conventional reflux (79%) by accelerating reaction kinetics and reducing side reactions . Key variables include solvent choice (pyridine for acylation), reaction time, and microwave power settings.

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Multimodal characterization is critical:

- IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

- NMR (¹H/¹³C) : Confirm aromatic proton environments (δ 6.5–8.5 ppm for quinazolinone and phenoxymethyl groups) and carbon assignments (e.g., lactam carbonyl at ~160 ppm) .

- HRMS : Validate molecular weight (C₁₅H₁₃N₃O₂, [M+H]⁺ = 268.1082) .

- Melting Point Analysis : Compare with literature values (e.g., 154–155°C) to assess purity .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Comparative Analysis : Cross-reference NMR/IR data with structurally analogous quinazolinones (e.g., 3-amino-2-(2-chlorophenyl) derivatives) to identify shifts caused by the phenoxymethyl substituent .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- Recrystallization : Purify the compound using ethanol/water mixtures to eliminate contaminants affecting spectral clarity .

Q. What strategies improve the yield of microwave-assisted synthesis for this compound?

- Methodological Answer : Optimization involves:

- Power Modulation : Gradual ramping (e.g., 300W → 800W) prevents thermal degradation of intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance microwave absorption and reaction homogeneity .

- Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) improve hydrazine hydrate’s nucleophilicity in cyclization steps .

Q. How to design experiments to evaluate the bioactivity of this compound given limited pharmacological data?

- Methodological Answer : Leverage structure-activity relationships (SAR) from analogous quinazolinones:

- In Silico Docking : Model interactions with kinase targets (e.g., EGFR) using the phenoxymethyl group as a hydrophobic anchor .

- Biological Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) or antiproliferative effects using MTT assays (e.g., IC₅₀ in HeLa cells) .

- Metabolic Stability : Assess hepatic microsome stability to prioritize derivatives with improved pharmacokinetics .

Data Contradiction and Mechanistic Analysis

Q. Why do microwave-assisted methods report higher yields than conventional synthesis for quinazolinone derivatives?

- Mechanistic Insight : Microwave irradiation induces dipole rotation, enabling rapid, uniform heating that minimizes side reactions (e.g., hydrolysis of intermediates). For example, the cyclization step benefits from accelerated ring closure via microwave-enhanced nucleophilic attack, reducing decomposition pathways observed in prolonged reflux .

Q. How to resolve conflicting reports on the reactivity of hydrazine hydrate in quinazolinone cyclization?

- Analysis : Discrepancies arise from solvent basicity and stoichiometry. Pyridine, used in conventional methods, neutralizes HCl byproducts, preventing protonation of hydrazine and ensuring nucleophilicity. In microwave methods, shorter reaction times reduce acid accumulation, allowing hydrazine to remain active without additional base .

Experimental Design for Novel Applications

Q. What synthetic modifications could enhance the compound’s bioavailability for CNS-targeted drug development?

- Design Strategy :

- Lipophilicity Adjustment : Introduce fluorine or methyl groups to the phenoxymethyl moiety to improve blood-brain barrier penetration (logP target: 2–3) .

- Prodrug Synthesis : Acetylate the 3-amino group to enhance solubility, with enzymatic cleavage in vivo .

- Co-crystallization : Optimize crystal packing with coformers (e.g., succinic acid) to enhance dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.